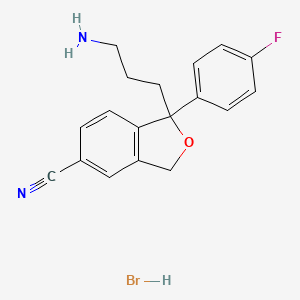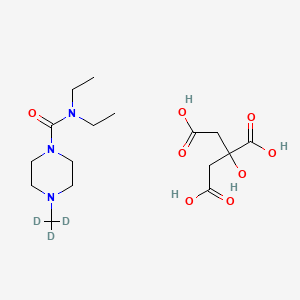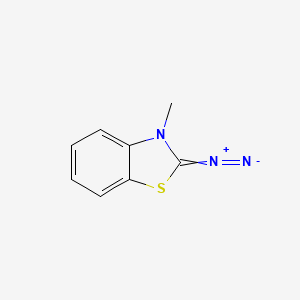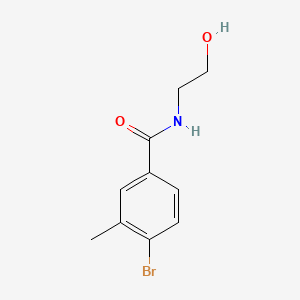
替米沙坦-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telmisartan-d7 is a deuterium labeled Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, telmisartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
An efficient synthesis of Telmisartan involves a cross coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline as the key step .
Molecular Structure Analysis
The molecular structure of Telmisartan can be found in various scientific resources .
Chemical Reactions Analysis
The key chemical reaction in the synthesis of Telmisartan involves a cross coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline . Another study mentions a Suzuki cross-coupling reaction between advanced intermediates as a crucial step in the synthesis process .
Physical And Chemical Properties Analysis
Telmisartan is a poorly-water-soluble drug, which hinders its permeation through lipid bilayers in humans . More detailed physical and chemical properties can be found in various scientific resources .
科学研究应用
Enhancement of Solubility and Dissolution Rate
Telmisartan is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability . Researchers have aimed to improve Telmisartan’s solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers . This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers, and combined carriers including a superdisintegrant with a hydrophilic polymer .
Neuronal Ionic Effects
Telmisartan, a non-peptide blocker of the angiotensin II type 1 receptor, is a widely used antihypertensive agent . However, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear . With the aid of patch-clamp technology, the effects of Telmisartan on membrane ion currents present in hippocampal neurons were investigated .
Treatment of Covid-19 Patients
Telmisartan has been used in the treatment of Covid-19 patients . More importantly, mortality at day 30 after randomization was reduced in the Telmisartan-treated group . To evaluate the involvement of RAS in systemic inflammation and clinical evolution of hospitalized Covid-19 patients, this protocol was designed using Telmisartan, an AT1 receptor blocker .
作用机制
Target of Action
Telmisartan-d7, like Telmisartan, is a potent antagonist of the angiotensin II type 1 receptor (AT1) . The AT1 receptor is a primary target of Telmisartan-d7, and it plays a crucial role in the regulation of blood pressure .
Mode of Action
Telmisartan-d7 binds to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This binding is reversible and selective to the receptors in vascular smooth muscle and the adrenal gland . The result of this interaction is a reduction in arterial blood pressure .
Biochemical Pathways
Telmisartan-d7 affects the angiotensin II pathway, leading to a reduction in vasoconstriction and aldosterone secretory effects . It also has PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects . In addition, Telmisartan increases eNOS production by stimulation of the PPAR-γ signaling pathway . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .
Pharmacokinetics
Telmisartan-d7, like Telmisartan, follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, Telmisartan-d7 has trough plasma concentrations of about 10% to 25% of peak plasma concentrations .
Action Environment
The action of Telmisartan-d7 can be influenced by various environmental factors. For instance, combination with potassium preparations or potassium-sparing diuretics could cause hyperkalemia (excessive potassium levels) . Furthermore, the neuronal ionic effects of Telmisartan-d7 and how they potentially affect neuronal network excitability remain largely unclear . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Telmisartan-d7.
安全和危害
未来方向
Telmisartan is a widely used angiotensin receptor blocker with distinct pharmacokinetic and pharmacodynamic properties. Due to its long duration of action, it compares favorably with other angiotensin receptor blockers . Latest data from clinical trials and newest research regarding telmisartan will be reviewed in future studies .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Telmisartan-d7 involves the incorporation of seven deuterium atoms into the Telmisartan molecule. This can be achieved by introducing deuterated starting materials in the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde-d7", "Deuterated 4'-bromo-2'-fluorobiphenyl-d7", "Deuterated 2-nitrobenzoic acid-d7", "Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-d7", "Deuterated triethylamine-d15", "Deuterated acetic acid-d4", "Deuterated thionyl chloride-d1", "Deuterated sodium hydroxide-d4", "Deuterated ethanol-d6" ], "Reaction": [ "Step 1: Synthesis of intermediate A - Deuterated 4'-bromo-2'-fluorobiphenyl-d7", "Reaction: Deuterated benzaldehyde-d7 is reacted with deuterated 4'-bromo-2'-fluorobiphenyl in the presence of deuterated triethylamine-d15 to form intermediate A", "Step 2: Synthesis of intermediate B - Deuterated 2-nitrobenzoic acid-d7", "Reaction: Deuterated 2-nitrobenzoyl chloride is reacted with deuterated acetic acid-d4 in the presence of deuterated thionyl chloride-d1 to form intermediate B", "Step 3: Synthesis of intermediate C - Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-d7", "Reaction: Deuterated methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is reacted with intermediate B in the presence of deuterated sodium hydroxide-d4 to form intermediate C", "Step 4: Synthesis of Telmisartan-d7", "Reaction: Intermediate A and C are reacted in the presence of deuterated ethanol-d6 to form Telmisartan-d7" ] } | |
CAS 编号 |
1794754-60-1 |
产品名称 |
Telmisartan-d7 |
分子式 |
C33H30N4O2 |
分子量 |
521.672 |
IUPAC 名称 |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |
InChI 键 |
RMMXLENWKUUMAY-ZENCXJLOSA-N |
SMILES |
CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |
同义词 |
4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
![Oxireno[H]isoquinoline](/img/structure/B586327.png)
![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)